molecular formula C23H31NO4S B1147557 N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide CAS No. 851320-29-1

N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide

Cat. No. B1147557
M. Wt: 417.56
InChI Key:
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Description

N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide is a 1-benzopyran.

Scientific Research Applications

Synthesis and Derivatives

  • General Synthesis of Side Chain Derivatives : A study by Pitt et al. (1978) details the synthesis of various side chain derivatives of cannabinoids, illustrating the versatility of similar compounds in creating a range of derivatives with potential therapeutic applications (Pitt, Seltzman, Sayed, Twine, & Williams, 1978).

  • Synthesis of Benzopyran Analogues : Koufaki et al. (2006) synthesized compounds combining the hydroxy-benzopyran ring with the methylsulfonylaminophenyl group, showing how modifications of the benzopyran structure can be utilized to create new compounds with varied biological activities (Koufaki, Kiziridi, Papazafiri, Vassilopoulos, Varró, Nagy, Farkas, & Makriyannis, 2006).

  • Formation of Hex-2-enopyranosides : Research by Fraser-Reid and Boctor (1969) explored the formation of hex-2-enopyranosides, showing another aspect of chemical transformations relevant to similar benzopyran structures (Fraser-Reid & Boctor, 1969).

Pharmacological and Biological Applications

  • Class III Antiarrhythmic Pharmacophores : The study by Koufaki et al. also evaluated the antiarrhythmic and antioxidant activity of new compounds, indicating the potential of benzopyran derivatives in cardiovascular research (Koufaki et al., 2006).

  • Evaluation as Potential Therapeutic Agents : Meltzer, Dalzell, and Razdan (1981) focused on the synthesis of side-chain analogues of tetrahydrocannabinol for potential therapeutic applications, demonstrating the medical relevance of such compounds (Meltzer, Dalzell, & Razdan, 1981).

Chemical Properties and Reactions

  • Regioselective N-mesylating Reagent : Kim et al. (1999) found that 1H-Benzotriazol-1-yl methanesulfonate is effective in selective mesylation, highlighting specific chemical properties useful in synthetic chemistry (Kim, Sung, Choi, & Kim, 1999).

  • Physicochemical Characterization : Dubost et al. (1996) studied the physicochemical properties of a novel antiarrhythmic agent, providing insights into the stability, solubility, and dissolution properties of such compounds (Dubost, Kaufman, Jahansouz, & Brenner, 1996).

  • Dimethyldioxirane Oxidation : Levai et al. (2002) treated certain benzamides to obtain tetrahydrobenzofuran derivatives, showing a unique transformation relevant to the study of similar compounds (Levai, Kočevar, Tóth, Simon, Vranicar, & Adam, 2002).

properties

IUPAC Name

N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]hex-4-ynyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO4S/c1-16-10-11-19-18(13-16)22-20(25)14-17(15-21(22)28-23(19,2)3)9-7-5-6-8-12-24-29(4,26)27/h10,14-15,18-19,24-25H,6,8-9,11-13H2,1-4H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTGGIYZQHHLGJ-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)CC#CCCCNS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)CC#CCCCNS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030510
Record name O-2050
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide

CAS RN

667419-91-2
Record name O-2050
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide
Reactant of Route 2
N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide
Reactant of Route 3
N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide
Reactant of Route 4
N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide
Reactant of Route 5
N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide
Reactant of Route 6
N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide

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